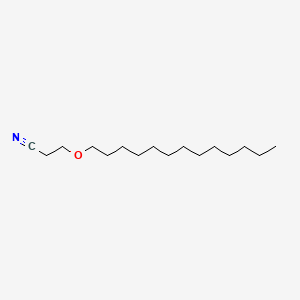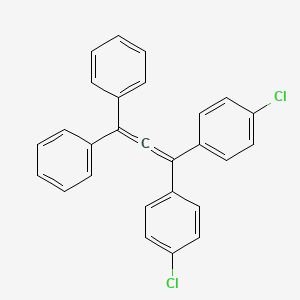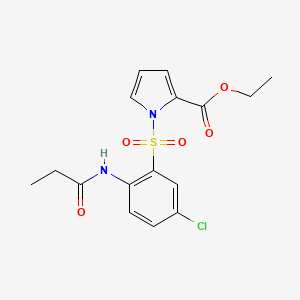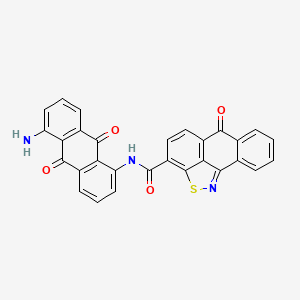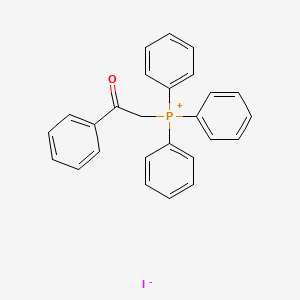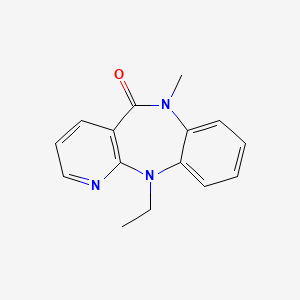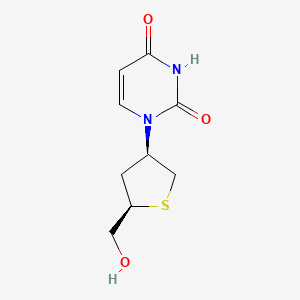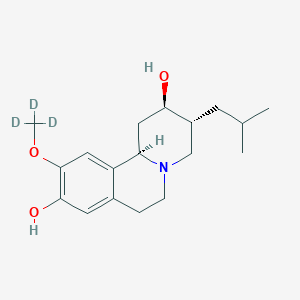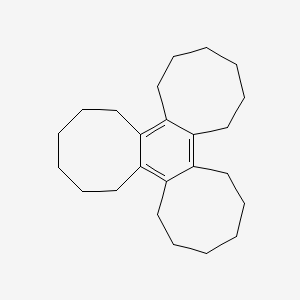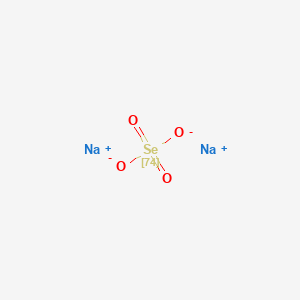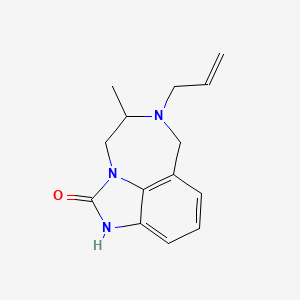
(+-)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This compound, with its unique structure, may exhibit distinct pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and imidazole derivatives. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.
Alkylation: Introduction of the methyl and propenyl groups via alkylation reactions.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction Conditions: Control of temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(±)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydro structure to a more oxidized form.
Reduction: Further reduction of any remaining double bonds or functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more aromatic benzodiazepine derivative, while reduction may produce a fully saturated compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical tool.
Medicine: Investigating its pharmacological properties for potential therapeutic uses.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (±)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one likely involves interaction with central nervous system receptors, similar to other benzodiazepines. It may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used for anxiety and panic disorders.
Clonazepam: Used for seizure disorders and panic attacks.
Uniqueness
(±)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one may exhibit unique pharmacokinetic and pharmacodynamic properties due to its specific structural features, such as the propenyl group and the tetrahydro configuration.
特性
CAS番号 |
131613-15-5 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC名 |
11-methyl-10-prop-2-enyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C14H17N3O/c1-3-7-16-9-11-5-4-6-12-13(11)17(8-10(16)2)14(18)15-12/h3-6,10H,1,7-9H2,2H3,(H,15,18) |
InChIキー |
OYQVBYVHKBMZGU-UHFFFAOYSA-N |
正規SMILES |
CC1CN2C3=C(CN1CC=C)C=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


